molecular formula C17H15ClF2N2O3S B2649898 N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,5-difluorobenzenesulfonamide CAS No. 954608-40-3

N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,5-difluorobenzenesulfonamide

Cat. No.: B2649898
CAS No.: 954608-40-3
M. Wt: 400.82
InChI Key: CJHSOUWJIBISJU-UHFFFAOYSA-N
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Description

N-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,5-difluorobenzenesulfonamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. It features a 5-oxopyrrolidine (or 2-pyrrolidinone) scaffold, a structure recognized as a privileged motif in many biologically active compounds and natural products . This core is strategically functionalized with a 4-chlorophenyl group on the lactam nitrogen and a 2,5-difluorobenzenesulfonamide moiety on the methyl side chain. The incorporation of halogen atoms (chlorine and fluorine) is a common strategy in lead optimization, as it can profoundly influence a molecule's conformation, metabolic stability, and binding affinity to biological targets through steric and electronic effects . Compounds based on the 5-oxopyrrolidine structure have demonstrated a wide spectrum of pharmacological activities in scientific studies, making them valuable tools for probing biological pathways. Recent research highlights that derivatives of 1-substituted-5-oxopyrrolidine-3-carboxylic acid exhibit promising anticancer properties, with specific hydrazone-containing analogs showing potent cytotoxic effects against aggressive cell lines such as prostate adenocarcinoma (PPC-1) and melanoma (A375), as well as the ability to inhibit cancer cell migration . Furthermore, the benzenesulfonamide group is a classic pharmacophore associated with diverse biological activities, including antiviral inhibition. Related sulfonamide-containing molecules have been reported to possess activity against viruses like the tobacco mosaic virus (TMV), underscoring the potential of this chemical class in antimicrobial and antiviral research . This combination of structural features makes this compound a compelling candidate for researchers investigating new therapeutic agents, particularly in the fields of oncology and infectious diseases. It is offered as a high-quality chemical tool to support in vitro studies, mechanism of action (MoA) elucidation, and structure-activity relationship (SAR) profiling. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]-2,5-difluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClF2N2O3S/c18-12-1-4-14(5-2-12)22-10-11(7-17(22)23)9-21-26(24,25)16-8-13(19)3-6-15(16)20/h1-6,8,11,21H,7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJHSOUWJIBISJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)CNS(=O)(=O)C3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClF2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,5-difluorobenzenesulfonamide typically involves multiple steps:

    Formation of the Pyrrolidinone Ring: The initial step often involves the cyclization of a suitable precursor to form the pyrrolidinone ring. This can be achieved through the reaction of a chlorophenyl-substituted amine with a carbonyl compound under acidic or basic conditions.

    Introduction of the Sulfonamide Group: The difluorobenzenesulfonamide moiety is introduced via sulfonylation reactions. This step involves the reaction of the pyrrolidinone intermediate with a difluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Final Coupling: The final step involves coupling the sulfonamide intermediate with a suitable methylating agent to introduce the methyl group, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst choice, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinone ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone ring, potentially converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,5-difluorobenzenesulfonamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.

    Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition, receptor binding, and cellular pathways.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: The compound can be used in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism by which N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,5-difluorobenzenesulfonamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s uniqueness lies in its 2,5-difluorobenzenesulfonamide group and 4-chlorophenyl-pyrrolidinone scaffold. Comparisons with related compounds highlight:

a) Sulfonamide Substituent Variations
  • 2,4-Difluorobenzenesulfonamide Derivatives: Substitution at the 2,4-positions (vs. Fluorine’s electron-withdrawing effect improves metabolic stability in both cases .
  • Non-Fluorinated Benzenesulfonamides: Compounds lacking fluorine (e.g., acetazolamide) exhibit lower lipophilicity and altered pharmacokinetic profiles, emphasizing fluorine’s role in optimizing bioavailability .
b) Pyrrolidinone Modifications
  • 4-Fluorophenyl vs.
  • Piperidinone Analogues: Substituting pyrrolidinone with a six-membered piperidinone ring alters conformational flexibility, impacting binding kinetics and selectivity .

Hypothetical Bioactivity and Physicochemical Properties

A comparative analysis of key parameters is summarized below:

Compound Sulfonamide Substituents Pyrrolidinone Substituent LogP (Predicted) Solubility (µg/mL, Predicted)
Target Compound 2,5-difluoro 4-chlorophenyl 3.2 12.5
Analog A (2,4-difluoro variant) 2,4-difluoro 4-chlorophenyl 3.0 15.8
Analog B (non-fluorinated) None 4-chlorophenyl 2.5 28.4
Acetazolamide (reference sulfonamide) None N/A 0.4 7500

Key Observations :

  • The target compound’s 2,5-difluoro group increases lipophilicity (LogP = 3.2) compared to non-fluorinated analogues, suggesting enhanced membrane permeability but reduced aqueous solubility.
  • 4-Chlorophenyl contributes to hydrophobic interactions, a feature shared with kinase inhibitors like imatinib .

Biological Activity

N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,5-difluorobenzenesulfonamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring, a chlorophenyl group, and a difluorobenzenesulfonamide moiety. Its molecular formula is C16H16ClF2N3O2SC_{16}H_{16}ClF_2N_3O_2S, with a molecular weight of approximately 395.83 g/mol. The presence of the sulfonamide group is significant for its biological activity, as it has been associated with various therapeutic effects.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It may act as an inhibitor of certain enzymes involved in metabolic pathways or as an antagonist at receptor sites influencing neurotransmission and inflammatory responses.

Pharmacological Activities

Research indicates that compounds with similar structures exhibit diverse pharmacological effects, including:

  • Antibacterial Activity : Compounds in this class have demonstrated moderate to strong antibacterial effects against various strains such as Salmonella typhi and Bacillus subtilis .
  • Enzyme Inhibition : The compound may inhibit key enzymes such as acetylcholinesterase (AChE) and urease, which are important in neurochemical signaling and urea metabolism, respectively .
  • Anticancer Properties : Similar derivatives have shown promise in cancer chemotherapy, indicating potential applications in oncology .

Case Studies and Research Findings

  • Antibacterial Screening : A study evaluated the antibacterial efficacy of synthesized derivatives related to this compound. The results showed significant activity against pathogenic bacterial strains, suggesting its potential use in treating bacterial infections .
  • Enzyme Inhibition Studies : Research highlighted that several derivatives exhibited strong inhibitory activity against AChE, with IC50 values indicating potent effects. This suggests that the compound could be beneficial in treating conditions like Alzheimer's disease where AChE inhibition is desired .
  • In Silico Studies : Molecular docking studies have provided insights into how the compound interacts at the molecular level with target proteins. These studies revealed binding affinities that support its potential therapeutic applications .

Summary Table of Biological Activities

Activity TypeObserved EffectReference
AntibacterialModerate to strong against Salmonella and Bacillus
Enzyme InhibitionStrong AChE inhibition (IC50 values)
AnticancerPotential applications in chemotherapy
NeuroprotectivePossible benefits for neurodegenerative diseases

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